2,4-Dihydroxyquinoline (CAS 86-95-3), which predominantly exists in its tautomeric form 4-hydroxy-2(1H)-quinolone, is a bifunctional aromatic scaffold utilized in pharmaceutical manufacturing and advanced organic synthesis. Characterized by a high melting point (>300 °C) and thermal stability, this compound serves as a foundational precursor for complex nitrogen heterocycles [1]. In industrial procurement, it is primarily sourced as a shelf-stable alternative to moisture-sensitive halogenated quinolines, allowing for on-demand conversion into 2,4-dichloroquinoline or direct regioselective functionalization at the C-3 position [2]. Furthermore, it is a mandatory analytical standard (known biologically as DHQ) for quantifying Pseudomonas aeruginosa quorum sensing metabolites [3].
Substituting 2,4-dihydroxyquinoline with mono-hydroxylated analogs (such as 2-hydroxyquinoline or 4-hydroxyquinoline) fundamentally alters the scaffold's reactivity, eliminating the dual electrophilic activation sites required for synthesizing 2,4-dihaloquinolines or achieving regioselective C-3 alkylation [1]. While buyers might consider procuring 2,4-dichloroquinoline directly to skip a synthetic step, the dichloro derivative is more susceptible to hydrolytic degradation during long-term storage and often commands a higher premium [2]. Procuring the thermally stable 2,4-dihydroxyquinoline (>300 °C melting point) ensures maximum shelf life and batch-to-batch reproducibility, allowing chemists to perform 88%-yield, solvent-free chlorination immediately prior to downstream cross-coupling[2]. In microbiological assays, substituting this exact compound with alkylated quinolones (like HHQ) invalidates PqsD enzyme inhibition screening, as only the non-alkylated 2,4-dihydroxyquinoline accurately represents the terminal DHQ metabolite [3].
For industrial scale-up, 2,4-dihydroxyquinoline demonstrates quantifiable processability as a precursor for dihaloquinolines. Compared to traditional solvent-heavy halogenation of mono-hydroxyquinolines, the treatment of 2,4-dihydroxyquinoline with equimolar POCl3 and pyridine under solvent-free conditions yields 88% (79.0 g from an 81.0 g batch) of 97%-purity 2,4-dichloroquinoline [1]. This 88% conversion rate justifies procuring the dihydroxy form for on-demand chlorination rather than purchasing the hydrolytically sensitive dichloro derivative.
| Evidence Dimension | Chlorination yield and scale |
| Target Compound Data | 2,4-Dihydroxyquinoline (88% yield of 2,4-dichloroquinoline, 79.0 g scale) |
| Comparator Or Baseline | Direct procurement of 2,4-dichloroquinoline (baseline: lower storage stability, higher cost) |
| Quantified Difference | 88% isolated yield using a streamlined, solvent-free POCl3 protocol. |
| Conditions | Equimolar POCl3 and pyridine, solvent-free, isolated via filtration. |
Allows manufacturers to safely store the highly stable dihydroxy precursor and generate the reactive dichloro intermediate on demand with minimal waste.
The dual oxygenation of 2,4-dihydroxyquinoline activates the C-3 position, enabling direct functionalization that is structurally impossible with 2-hydroxyquinoline or 4-hydroxyquinoline. When subjected to a condensation–reduction sequence with 3-bromobenzaldehyde using Hantzsch ester as a hydride source, 2,4-dihydroxyquinoline derivatives achieve a 62% yield of the C-3 alkylated product in a single pot [1]. This eliminates the multi-step protection/deprotection sequences required by mono-oxygenated quinoline scaffolds.
| Evidence Dimension | C-3 Alkylation Efficiency |
| Target Compound Data | 2,4-Dihydroxyquinoline (62% yield of C-3 coupled product in one pot) |
| Comparator Or Baseline | Mono-hydroxyquinolines (require multi-step activation/protection for C-3 coupling) |
| Quantified Difference | Single-step vs. multi-step synthesis for C-3 functionalization. |
| Conditions | Reductive alkylation using Hantzsch ester, one-pot sequence. |
Drastically reduces step count and solvent usage for medicinal chemists synthesizing C-3 substituted quinolone therapeutics.
The 4-hydroxy-2-quinolone tautomer of 2,4-dihydroxyquinoline provides a thermally stable anchor for solid-phase organic synthesis (SPOS). When evaluated against standard solution-phase intermediates, resin-bound derivatives of this scaffold achieved 100% conversion during cyclization under microwave irradiation (120 W, 100 °C, 15 min) in the green solvent 2-MeTHF [1]. This structural stability on solid supports makes it a suitable building block for high-throughput combinatorial libraries.
| Evidence Dimension | Solid-phase cyclization conversion |
| Target Compound Data | 2,4-Dihydroxyquinoline scaffold (100% conversion in 15 min) |
| Comparator Or Baseline | Standard solution-phase Dieckmann condensations (require strong bases like NaH and longer reaction times) |
| Quantified Difference | 100% conversion under mild, green microwave conditions vs. harsh conventional bases. |
| Conditions | Microwave irradiation (120 W, 100 °C, 15 min) in 2-MeTHF on solid support. |
Enables the rapid, automated generation of quinolin-2(1H)-one drug libraries using environmentally conscious solvents.
In microbiological research, 2,4-dihydroxyquinoline (DHQ) is the exact terminal product of the PqsD enzyme in Pseudomonas aeruginosa. Unlike alkylated quorum sensing molecules such as the Pseudomonas Quinolone Signal (PQS) or HHQ, DHQ is formed directly via an intramolecular rearrangement of a short-lived intermediate[1]. Procuring CAS 86-95-3 is therefore strictly required for calibrating LC-MS/MS assays targeting PqsD activity; substituting it with commercially available alkylquinolones results in 0% specificity for this specific pathway.
| Evidence Dimension | PqsD enzymatic product specificity |
| Target Compound Data | 2,4-Dihydroxyquinoline (Directly quantifies PqsD-mediated anthraniloyl-CoA condensation) |
| Comparator Or Baseline | Alkylated quinolones like PQS or HHQ (Measure downstream PqsBC/PqsH activity, not isolated PqsD activity) |
| Quantified Difference | 100% specificity for PqsD terminal activity vs. 0% specificity for downstream alkylated analogs. |
| Conditions | LC-MS/MS quantification of stationary phase P. aeruginosa culture medium. |
Ensures analytical validity for researchers screening novel PqsD inhibitors to combat bacterial virulence.
Procured as a highly stable, shelf-ready precursor for solvent-free conversion into 2,4-dichloroquinoline, which is subsequently used in Suzuki or Buchwald-Hartwig couplings to synthesize aryl-heteroaryl ureas [1].
Utilized as a robust scaffold in Solid-Phase Organic Synthesis (SPOS) to rapidly generate diverse 4-hydroxy-2-quinolone libraries for high-throughput drug screening under green chemistry conditions [2].
Chosen by medicinal chemists for one-pot reductive alkylation at the C-3 position, bypassing the complex protection/deprotection steps required by mono-hydroxyquinolines [3].
Employed as the mandatory calibration standard (DHQ) for LC-MS/MS assays quantifying PqsD enzyme activity and evaluating anti-virulence agents targeting Pseudomonas aeruginosa[4].